5-bromo-2-(trifluoromethyl)-1H-imidazole
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Overview
Description
5-bromo-2-(trifluoromethyl)-1H-imidazole is a chemical compound with the empirical formula C8H4BrF3N2 . It is a solid substance .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 265.03 . The safety data sheet of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, indicates that it has a melting point of 39.0 to 44.0 °C .Scientific Research Applications
Organometallic Chemistry
The chemistry of tris(pyrazolyl)borato vanadium complexes, closely related to imidazole derivatives, has been explored for modeling vanadium-histidine interactions in metalloproteins such as bromoperoxidase. This research highlights the potential of imidazole derivatives in understanding and mimicking the functional aspects of metalloproteins (Etienne, 1996).
Pharmaceutical Development
Imidazole scaffolds are pivotal in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The research reviews the design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds, underlining the significance of imidazole derivatives in developing novel therapeutics (Scior et al., 2011).
Corrosion Inhibition
Imidazole and its derivatives, owing to their heterocyclic structure with nitrogen atoms, are used as effective corrosion inhibitors, especially in the petroleum industry. Their adsorption onto metal surfaces forms a protective layer, significantly reducing corrosion. This application underscores the industrial relevance of imidazole derivatives in enhancing material longevity (Sriplai & Sombatmankhong, 2023).
Catalysis
The synthesis of nitrogen-containing heterocycles, including imidazole derivatives, through tandem catalysis, has been extensively reviewed. Such catalytic processes are crucial for developing pharmacologically active compounds and highlight the role of imidazole derivatives in facilitating complex chemical transformations (Campos & Berteina‐Raboin, 2020).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-2-1-9-3(10-2)4(6,7)8/h1H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOYWMVJTKVTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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